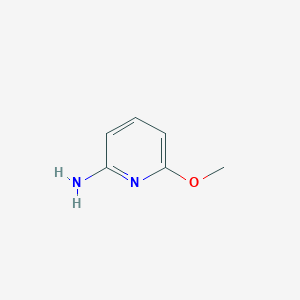

2-Amino-6-methoxypyridine

Descripción

Precursor for N-linked Aminopiperidine-based Gyrase Inhibitors

N-linked aminopiperidine-based molecules are recognized as potent inhibitors of DNA gyrase, a validated target in Mycobacterium tuberculosis. researchgate.net The synthesis of these inhibitors often utilizes 2-amino-6-methylpyridine (B158447) as a key precursor. chemicalbook.com In the development of these gyrase inhibitors, a critical step involves the bromination of the 2-amino-6-methylpyridine nucleus. chemicalbook.com Furthermore, the introduction of a fluorine atom at the 3-position of the aminopiperidine moiety in these gyrase inhibitors has been shown to reduce hERG inhibitory activity, a crucial factor in drug safety. researchgate.net Replacing this fluorine with a methoxy (B1213986) group can lead to a slight improvement in hERG selectivity, potentially due to a lower lipophilicity and increased steric hindrance. researchgate.net

Intermediate for 1,8-naphthyridines

The 1,8-naphthyridine (B1210474) core is a prominent scaffold in many compounds with significant biological activities. semanticscholar.orgkthmcollege.ac.in The synthesis of 1,8-naphthyridines frequently employs 2-aminopyridine (B139424) derivatives as starting materials. ekb.egsci-hub.se Specifically, when 2-aminopyridine is substituted at the 6-position with an electron-releasing group, such as a methoxy group, the formation of the 1,8-naphthyridine ring is favored. sci-hub.se

One common method for constructing the 1,8-naphthyridine skeleton is the Gould-Jacobs reaction. This involves the condensation of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. ekb.eg The presence of the methoxy group at the 6-position of the 2-aminopyridine directs the cyclization to yield the desired 1,8-naphthyridine framework.

| Starting Material | Reagent | Reaction Type | Product |

| 2-Amino-6-methoxypyridine | Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | Ethyl 7-methoxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate |

Precursor for Fused N-heterocycles

This compound serves as a precursor for the synthesis of various fused N-heterocyclic compounds. For instance, it is utilized in the preparation of 2,3-diamino-6-methoxypyridine (B1587572), which is a key intermediate for certain imidazole (B134444) derivatives. google.com The synthesis involves the nitration of this compound, followed by reduction of the nitro group. google.com

Synthesis of Thienopyridine Analogues

Thienopyridines are a class of sulfur-containing heterocyclic compounds with a range of biological activities. researchgate.net The synthesis of thienopyridine analogues can be achieved through various cyclization strategies. igi-global.com One approach involves the construction of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) ring. The Friedländer and Gould-Jacobs reactions are common methods employed for this purpose, often starting from 2-aminothiophene derivatives. researchgate.net While direct use of this compound in this context is less common, its structural motifs are incorporated into more complex starting materials for thienopyridine synthesis.

Synthesis of Imidazole Derivatives

Imidazole derivatives are known for their potential as antimicrobial agents. mdpi.com this compound is a precursor in the synthesis of certain imidazole-containing compounds. google.com For example, it can be converted to 2,3-diamino-6-methoxypyridine, which then serves as a building block for the synthesis of 2-mercaptoimidazole (B184291) condensed ring compounds. google.com

Synthesis of 2-mercaptoimidazole condensed ring compounds

The synthesis of 2-mercaptoimidazole condensed ring compounds can be achieved from 2,3-diamino-6-methoxypyridine. google.com This diamino derivative is prepared from this compound through a nitration and subsequent reduction sequence. google.comgoogle.com The resulting 2,3-diamino-6-methoxypyridine can then be reacted with reagents like potassium ethyl xanthate or carbon disulfide to form the fused 2-mercaptoimidazole ring system. orgsyn.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUALFRBMNMGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342238 | |

| Record name | 2-Amino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17920-35-3 | |

| Record name | 2-Amino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Methoxypyridine and Its Derivatives

Established Synthetic Pathways for 2-Amino-6-methoxypyridine

Methoxylation of Halogenated Pyridine (B92270) Precursors

A primary strategy for introducing the methoxy (B1213986) group at the 6-position of the pyridine ring involves the nucleophilic substitution of a halogen atom, typically chlorine, with a methoxide (B1231860) source. This approach is effective for a range of substituted pyridine precursors.

The methoxylation of 2-amino-3-nitro-6-chloropyridine with sodium methoxide is a documented method for producing 2-amino-3-nitro-6-methoxypyridine. google.comresearchgate.net This reaction is typically carried out in methanol (B129727), which serves as both the solvent and the source of the methoxy group in the form of its sodium salt. google.com The reaction temperature is maintained between 10°C and 60°C, with a more preferred range of 25°C to 30°C. google.com A slight molar excess of sodium methoxide, around 1.05 moles per mole of the chloropyridine, is often used. google.com Upon completion, the reaction mixture is quenched with water to precipitate the product. google.com

Interactive Data Table: Reaction Parameters for Methoxylation of 2-amino-3-nitro-6-chloropyridine

| Parameter | Value | Reference |

| Substrate | 2-amino-3-nitro-6-chloropyridine | google.com |

| Reagent | Sodium methoxide | google.com |

| Solvent | Methanol | google.com |

| Temperature | 10-60°C (25-30°C preferred) | google.com |

| Molar Ratio (NaOMe:Substrate) | 1.0-1.5 (1.05 preferred) | google.com |

Similarly, 2-amino-6-chloro-3-nitropyridine (B151482) can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) via reaction with sodium methoxide in a polar solvent like methanol. google.comchemicalbook.comjustia.com The reaction is typically conducted by adding the chloronitropyridine to a cooled solution of sodium methoxide in methanol at around 15°C. chemicalbook.com The mixture is then warmed to 25-30°C and stirred for several hours to ensure the completion of the reaction. chemicalbook.com This process has been reported to yield the desired product with high purity (99.0% by HPLC) and in good yield (86.5%). chemicalbook.com

Interactive Data Table: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

| Parameter | Value | Reference |

| Starting Material | 2-amino-6-chloro-3-nitropyridine | chemicalbook.com |

| Reagent | Sodium methoxide | chemicalbook.com |

| Solvent | Methanol | chemicalbook.com |

| Temperature | 15°C initially, then 25-30°C | chemicalbook.com |

| Yield | 86.5% | chemicalbook.com |

| Purity (HPLC) | 99.0% | chemicalbook.com |

The methoxylation strategy can also be applied to more complex pyridine systems. For instance, the reaction of 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) with sodium methoxide in methanol yields this compound-3,5-dicarbonitrile. joseroda.com This transformation demonstrates the versatility of the methoxide-for-chloride substitution in the synthesis of functionalized pyridine derivatives. joseroda.com

Reduction of Nitro-Substituted Pyridine Intermediates

The nitro group, often introduced to facilitate the initial nucleophilic substitution of the halogen, can subsequently be reduced to an amino group, leading to the formation of diaminopyridine derivatives.

The reduction of 2-amino-6-methoxy-3-nitropyridine is a key step in the synthesis of 2,3-diamino-6-methoxypyridine (B1587572). google.comjustia.com While catalytic hydrogenation using agents like palladium on carbon has been explored, it has been found to be less suitable for commercial production due to issues with catalyst leaching and poisoning, which can result in a highly colored final product. google.com An alternative and more preferred method involves the use of a metal reducing agent, such as stannous chloride dihydrate, in an acidic medium like concentrated hydrochloric acid. google.com This reduction is typically carried out at a temperature of 35-40°C. google.com The resulting product, 2,3-diamino-6-methoxypyridine dihydrochloride, can then be collected by filtration. google.com

Amination Reactions of Pyridine Derivatives

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic strategies often focus on developing more efficient and convergent routes to complex molecules. For instance, a convergent synthetic strategy has been employed to access novel γ-secretase modulators containing a methoxypyridine core. nih.gov This approach involved the synthesis of a key intermediate, 6-bromo-2-methoxypyridin-3-amine, from commercially available 2,6-dibromopyridin-3-amine and sodium methoxide in 1,4-dioxane. nih.gov This intermediate was then used in subsequent coupling reactions to build the final complex molecules. nih.gov

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound. This reaction is fundamental in the derivatization of aminopyridines.

The formation of Schiff bases from primary amines and carbonyl compounds, such as aldehydes or ketones, is typically facilitated by acid catalysis. jocpr.comnih.gov The reaction proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield the final imine or Schiff base. jocpr.com The acidic environment protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water) and driving the reaction towards the formation of the C=N double bond.

A specific example of Schiff base synthesis involves the reaction of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde to produce the bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM). nih.govnih.govdntb.gov.ua This synthesis is achieved by refluxing an equimolar mixture of the two reactants in ethanol (B145695) at 65 °C in the presence of a catalytic amount of glacial acetic acid for 6 hours. nih.govsemanticscholar.org The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the mixture is allowed to evaporate at room temperature, yielding a brown solid product which is then washed with ethanol and dried. nih.gov This method provides a direct route to a novel Schiff base ligand that can be further used to prepare metal complexes. nih.govnih.govdntb.gov.ua

Synthesis of Acetic Acid Derivatives

The introduction of an acetic acid moiety onto the amino group of a pyridine ring can significantly alter its chemical properties and potential applications.

An analogous reaction demonstrating the synthesis of a pyridine-acetic acid derivative is the rapid and straightforward reaction between 2-amino-6-methylpyridine (B158447) and chloroacetic acid. cmu.ac.thresearchgate.net This reaction leads to the formation of (6-methyl-pyridin-2-ylamino)-acetic acid. The synthesis is notable for its efficiency, occurring in less than one minute. cmu.ac.thresearchgate.net This novel ligand has been utilized in the synthesis of coordination complexes, for instance, with copper(II). cmu.ac.thresearchgate.netresearchgate.net

Formation of Charge Transfer Complexes

Charge transfer (CT) complexes are formed through the interaction of an electron donor molecule with an electron acceptor molecule. These complexes exhibit unique electronic and spectroscopic properties.

As an analogous system, 2-amino-6-methylpyridine (2A6MPy) has been shown to act as an electron donor in the formation of solid charge-transfer molecular complexes with various π-acceptors. researchgate.netchemicalbook.com Spectrophotometric studies in chloroform (B151607) at 25 °C have been conducted on the reactions between 2A6MPy and the π-acceptors tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

These investigations, which included electronic and infrared spectroscopy as well as elemental analysis, revealed the stoichiometry of the resulting solid CT-complexes. researchgate.net The complex formed with TCNE has the formula [(2A6MPy)(TCNE)2], while the complex with DDQ is formulated as [(2A6MPy)2(DDQ)]. researchgate.netchemicalbook.com For these two complexes, key thermodynamic and spectroscopic parameters such as the formation constant (kCT), molar extinction coefficient (εCT), free energy change (ΔG⁰), and charge transfer energy (ECT) have been calculated. researchgate.net The interaction between electron donors like aminopyridines and π-acceptors like DDQ is a subject of significant scientific interest due to the role of such interactions in various chemical and biological processes. nih.govacs.orgmdpi.com

Synthesis of Pyridinium (B92312) Salts

The synthesis of pyridinium salts is a key method for modifying the properties of pyridine-containing compounds. The following sections describe the formation of pyridinium salts from 2-amino-6-methylpyridine, which serves as an analogue to this compound.

Formation of 2-amino-6-methylpyridinium 6-aminocaproate (analogous)

A notable development in the field of nonlinear optical (NLO) materials is the synthesis of 2-amino-6-methylpyridinium 6-aminocaproate (2A6M6A). This salt is synthesized by the reaction of 2-amino-6-methylpyridine with 6-aminocaproic acid. ijaerd.orgresearchgate.net

The synthesis is typically achieved through a slow evaporation solution growth method. Equimolar amounts of analytical grade 2-amino-6-methylpyridine and 6-aminocaproic acid are dissolved in a solvent, commonly deionized water. ijaerd.orgresearchgate.net The solution is continuously stirred to ensure homogeneity and then allowed to evaporate at a constant temperature. This process facilitates the formation of single crystals of 2-amino-6-methylpyridinium 6-aminocaproate. researchgate.net The resulting crystal structure is a monoclinic, noncentrosymmetric space group P2₁, which is a desirable characteristic for NLO applications. researchgate.netresearchgate.net

| Reactant | Co-reactant | Solvent | Method | Resulting Salt |

| 2-Amino-6-methylpyridine | 6-Aminocaproic acid | Water | Slow evaporation | 2-amino-6-methylpyridinium 6-aminocaproate |

Characterization of the grown crystals confirms the transfer of a proton from the carboxyl group of the acid to the pyridine nitrogen atom, forming the pyridinium salt. This is verified through techniques such as FTIR and Laser Raman spectroscopy, which show characteristic peaks for the COO⁻ group and confirm the presence of the carboxyl group in the final material. researchgate.net

Formation of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate (analogous)

The salt 2-amino-6-methylpyridinium 2,2,2-trichloroacetate is synthesized from 2-amino-6-methylpyridine and trichloroacetic acid. um.edu.my In the resulting molecular salt, C₆H₉N₂⁺·C₂Cl₃O₂⁻, the pyridine nitrogen atom of the 2-amino-6-methylpyridine molecule is protonated. nih.govdoaj.orgresearchgate.net

The structure of this salt reveals an amine-imine tautomerism in the cation. nih.govdoaj.orgresearchgate.net The asymmetric unit of the crystal consists of two independent 2-amino-6-methylpyridinium cations and two independent trichloroacetate (B1195264) anions. nih.govresearchgate.net Within the crystal structure, the protonated nitrogen atom and the amino group of the cation form hydrogen bonds with the carboxylate oxygen atoms of the anion, creating a distinct R₂²(8) ring motif. nih.govresearchgate.net These motifs are further interconnected through additional hydrogen bonds to form larger supramolecular structures. nih.gov

| Reactant | Co-reactant | Key Feature | Crystal Motif |

| 2-Amino-6-methylpyridine | Trichloroacetic acid | Protonation of pyridine N atom | R₂²(8) ring |

Regioselective Synthesis and Functionalization Strategies

Controlling the position of substitution on the pyridine ring and selectively modifying the existing functional groups are crucial for developing new derivatives of this compound with specific properties.

Control of Substitution Patterns on the Pyridine Ring

The regioselectivity of reactions on the pyridine ring is influenced by the electronic properties of the existing substituents, namely the electron-donating amino and methoxy groups.

One effective strategy for functionalization is C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org This method allows for the selective introduction of various functional groups. For instance, pyridines with alkyl groups at the 2-position can be selectively functionalized at the 6-position. nih.govacs.org While direct SNAr reactions on unactivated fluoropyridines are less common, the combination of fluorination and subsequent substitution provides a powerful tool for creating functionalized pyridine products. nih.govacs.org

Another approach involves the use of a frustrated Lewis pair (FLP) concept for the regioselective metalation of the pyridine ring. d-nb.info For example, 2-methoxypyridine (B126380) can be precomplexed with a Lewis acid like BF₃·OEt₂, followed by deprotonation with a bulky base. This allows for selective functionalization, such as iodolysis, to yield products like 2-iodo-6-methoxypyridine. d-nb.info Directed metalation using a suitable directing group is another powerful technique. For instance, the pivaloyl group has been used to direct the metalation of ortho-aminopicolines, enabling regioselective synthesis. acs.org

| Strategy | Reagents/Concept | Position of Functionalization | Example Product |

| C–H Fluorination / SNAr | AgF₂, Nucleophile | 6-position | 6-substituted-2-aminopyridine derivatives |

| Frustrated Lewis Pair Metalation | BF₃·OEt₂, TMPMgCl·LiCl, I₂ | 6-position | 2-iodo-6-methoxypyridine |

| Directed Metalation | Pivaloyl directing group, n-BuLi | Position directed by group | Substituted naphthyridines |

Selective Derivatization of Amino and Methoxy Groups

The amino and methoxy groups on the this compound ring offer sites for selective modification.

The amino group at the C2 position can be selectively derivatized. For example, the synthesis of 6-(methylamino)-2-pyridineethanol from 2-amino-6-methylpyridine involves multiple steps where the amino group is modified. nih.govacs.org One common method to protect the amino group and allow for other transformations is the formation of a Boc-protected derivative. For instance, reacting 2-amino-6-methyl-4(3H)-pyrimidinone with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) yields the Boc-protected compound, which can then undergo further regioselective reactions. nih.gov

The methoxy group at the C6 position can also be targeted. While the methoxy group is generally less reactive than the amino group, certain reactions can be employed for its derivatization. For example, in the context of other substituted pyridines, the methoxy group can influence the regioselectivity of reactions such as C-H functionalization. When 2-methoxypyridine is subjected to certain palladium-catalyzed C-H alkenylation conditions, a mixture of C3- and C5-selective products can be obtained. beilstein-journals.org This indicates that while the methoxy group itself may not be the primary site of reaction, it plays a crucial role in directing incoming substituents to other positions on the pyridine ring.

| Functional Group | Derivatization Method | Reagents | Outcome |

| Amino Group | Boc Protection | Di-tert-butyl dicarbonate, Et₃N | Formation of a protected amine for further synthesis |

| Methoxy Group | Influence on Regioselectivity | Palladium catalyst, Alkenes | Directs C-H functionalization to C3 and C5 positions |

Reactivity and Reaction Mechanisms Involving 2 Amino 6 Methoxypyridine

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group is a key center of nucleophilicity in the 2-Amino-6-methoxypyridine molecule, readily participating in reactions with a variety of electrophiles.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be influenced by factors such as pH and the removal of water. researchgate.net

Imines derived from aminopyridines are significant in coordination chemistry as they can act as ligands for various metal complexes. mdpi.com The general reaction for the formation of an imine from this compound is illustrated below:

Reaction Scheme: Imine Formation

While specific studies detailing the condensation reactions of this compound are not extensively documented in the provided results, the general reactivity of aminopyridines suggests that it readily participates in such transformations. sioc-journal.cn The reaction often proceeds under mild conditions, sometimes catalyzed by acid or base, or even occurring neat or under microwave irradiation. organic-chemistry.org

The nucleophilic amino group of this compound is also susceptible to acylation and alkylation.

Acylation involves the reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for introducing an acyl group onto the amino nitrogen. For instance, the reaction of this compound with an acyl chloride would yield an N-(6-methoxypyridin-2-yl)amide. This transformation is significant as it can modify the electronic properties and steric environment of the original molecule.

Alkylation of the amino group can be achieved using alkyl halides. europeanscience.org This reaction introduces an alkyl substituent onto the nitrogen atom. Depending on the reaction conditions and the nature of the alkylating agent, mono-, di-, or even tri-alkylation can occur, leading to the formation of secondary, tertiary amines, or quaternary ammonium (B1175870) salts, respectively. The alkylation of similar 2-aminopyrimidine (B69317) systems has been shown to be influenced by the reaction conditions, with different isomers being formed depending on the solvent and reagents used. europeanscience.org

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(6-methoxypyridin-2-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-6-methoxypyridin-2-amine |

Reactivity of the Pyridine (B92270) Nitrogen

The endocyclic nitrogen atom of the pyridine ring also plays a crucial role in the chemical reactivity of this compound, primarily through protonation and its involvement in non-covalent interactions.

The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The electron-donating amino and methoxy (B1213986) groups at the 2- and 6-positions, respectively, increase the electron density on the pyridine nitrogen, making it more basic than unsubstituted pyridine.

Both the amino group and the pyridine nitrogen of this compound can participate in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov This ability to form hydrogen bonds is critical in its crystal packing and its interactions with other molecules, including in biological systems. iucr.orgtandfonline.com

In the solid state, aminopyridine derivatives often form extensive hydrogen-bonding networks. iucr.org For example, in the crystal structure of 2-amino-6-methylpyridinium trichloroacetate (B1195264), the protonated pyridine nitrogen and the amino group are involved in hydrogen bonds with the carboxylate oxygen atoms of the anion. iucr.org These interactions play a significant role in determining the supramolecular architecture of the compound. tandfonline.comacs.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. However, the presence of strong electron-donating groups, such as the amino and methoxy groups in this compound, can activate the ring towards such reactions. gcwgandhinagar.comevitachem.com

The activating groups direct incoming electrophiles to the positions ortho and para to them. In the case of this compound, the positions activated by the amino group are the 3- and 5-positions, and the positions activated by the methoxy group are also the 3- and 5-positions. Therefore, electrophilic substitution is expected to occur preferentially at the 3- or 5-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of 2-aminopyridine (B139424) derivatives often occurs at the 5-position. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack. Therefore, reaction conditions must be carefully controlled.

A patent describes the reaction of 2-amino-3-nitro-6-methoxypyridine with 4-fluorobenzylamine, where the methoxy group is displaced. google.comgoogle.com This suggests that the pyridine ring is susceptible to nucleophilic aromatic substitution, especially when activated by an electron-withdrawing group like a nitro group.

Mechanistic Investigations of Reactions Involving this compound

Excited-state proton transfer (ESPT) is a fundamental photochemical process that can significantly alter the properties of a molecule upon photoexcitation. In certain bifunctional molecules, a double proton transfer can occur, often leading to a large Stokes shift in the fluorescence spectrum. This phenomenon is particularly relevant for understanding the photophysics of hydrogen-bonded complexes.

While direct studies on this compound complexes are not extensively documented, the behavior of closely related systems, such as hydrogen-bonded complexes of 2-aminopyridine with protic substrates, provides significant mechanistic insights. nih.govnih.gov The occurrence and efficiency of ESPT are often rationalized by Baird's rule, which relates the aromaticity of a cyclic π-system to the number of its π-electrons in the excited state. nih.govnih.gov According to this rule, molecules that are aromatic in the ground state with (4n + 2) π-electrons become antiaromatic in their first ππ* excited state. ESPT can serve as a mechanism to relieve this excited-state antiaromaticity by forming a tautomer that is less antiaromatic or even aromatic in the excited state. nih.govnih.gov

For a complex involving this compound, it is conceivable that upon photoexcitation, a proton could be transferred from a hydrogen-bonding partner (like a carboxylic acid) to the pyridine nitrogen, while simultaneously, a proton from the amino group could be transferred to the partner molecule. This concerted or sequential double proton transfer would lead to the formation of an excited-state tautomeric complex. The driving force for this process would be the stabilization gained by mitigating the excited-state antiaromaticity of the pyridine ring. The efficiency of this process would be influenced by the strength of the hydrogen bonds in the complex, which in turn can be affected by photoexcitation. Hydrogen bonds that help to decrease the excited-state antiaromaticity are predicted to become stronger upon photoexcitation. nih.gov

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and rationalize experimentally observed outcomes. For this compound and its derivatives, computational studies can elucidate the electronic structure and how it governs reaction pathways.

While specific computational studies on the reaction pathways of this compound are not abundant, studies on analogous compounds offer valuable insights. For instance, a computational study on 2-amino-5-methylpyridine (B29535) using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has been performed to analyze its optimized structure, electronic properties, and potential as a drug candidate. researchgate.net Such studies typically involve the calculation of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's ability to donate or accept electrons in a reaction. The energy difference between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the transfer of electrons within the molecule, and Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the amino and methoxy groups are electron-donating, increasing the electron density on the pyridine ring and activating it towards electrophilic substitution. Computational analysis would likely confirm that the positions ortho and para to these activating groups are the most electron-rich and therefore the most susceptible to electrophilic attack.

In a related study, a Schiff base was synthesized by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde, and the resulting compound and its metal complexes were characterized using spectroscopic techniques and computational methods. nih.gov Such studies, while not directly focused on the reactivity of the parent amine, contribute to a broader understanding of the electronic effects of the methoxypyridine scaffold.

Aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. While direct examples of Aldol-type condensations involving this compound are not prevalent in the literature, the reactivity of analogous heterocyclic systems provides a strong basis for predicting its potential to undergo such reactions.

The mechanism of an Aldol-type condensation typically involves the formation of an enolate or an enol from a carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. In the context of substituted pyridines, a methyl group attached to the ring can be sufficiently acidic to be deprotonated by a base, forming a carbanion that can act as a nucleophile.

A pertinent analogy can be drawn from the reactivity of 2-amino-4,6-dimethylpyrimidine. In this molecule, the methyl groups are activated by the electron-withdrawing pyrimidine (B1678525) ring. Deprotonation of one of the methyl groups by a base generates a resonance-stabilized carbanion. This carbanion can then participate in a condensation reaction with an aldehyde, such as benzaldehyde (B42025), to form a styrylpyrimidine derivative.

Considering this compound, it is plausible that under certain conditions, it could participate in condensation reactions. For instance, a related compound, 2-amino-6-methoxypyrazine, has been reported to undergo condensation reactions with aldehydes. The similarity in the electronic nature of the pyridine and pyrazine (B50134) rings suggests that this compound could exhibit similar reactivity. The reaction would likely proceed through the formation of a nucleophilic species that attacks the aldehyde. However, the specific reaction conditions required and the most likely site of nucleophilic character on the this compound molecule would need to be determined experimentally.

Coordination Chemistry of 2 Amino 6 Methoxypyridine As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of 2-Amino-6-methoxypyridine is dictated by the presence of two potential donor atoms: the nitrogen of the pyridine (B92270) ring and the nitrogen of the amino group. The methoxy (B1213986) group, while influencing the electronic properties of the pyridine ring, does not typically participate directly in coordination.

Nitrogen Donor Capabilities of the Amino Group and Pyridine Nitrogen

The pyridine nitrogen, with its sp² hybridized lone pair of electrons, is a well-established donor site in coordination chemistry. wikipedia.org The lone pair is located in an sp² orbital in the plane of the ring, readily available for coordination with metal ions. wikipedia.org The aromatic nature of the pyridine ring can also participate in π-stacking interactions, further stabilizing the resulting complexes.

The amino group (-NH₂) attached to the pyridine ring at the 2-position also possesses a lone pair of electrons on the nitrogen atom, making it a potential donor site. The ability of the amino group to coordinate to a metal center is influenced by steric and electronic factors. The position of the amino group relative to the pyridine nitrogen is crucial in determining the coordination mode.

Chelation Potential of this compound and its Derivatives

This compound and its derivatives can act as chelating ligands, binding to a metal ion through more than one donor atom to form a ring-like structure. This chelation enhances the stability of the resulting complex, an effect known as the chelate effect. The close proximity of the pyridine nitrogen and the amino nitrogen in this compound allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Derivatives of this compound can be synthesized to modify its chelating properties. For instance, Schiff base derivatives formed by the condensation of the amino group with an aldehyde or ketone can introduce additional donor atoms, leading to ligands with higher denticity (the number of donor atoms). These multidentate ligands can form even more stable complexes with metal ions. semanticscholar.orgcyberleninka.ru

Synthesis and Characterization of Metal Complexes

Complexes of this compound and its derivatives with various transition metals have been synthesized and characterized using a range of analytical and spectroscopic techniques. These methods provide valuable information about the composition, structure, and bonding within the complexes.

Copper(II) Complexes with this compound and its Derivatives

Copper(II) complexes are of particular interest due to their diverse applications and intriguing coordination geometries. primescholars.com Several copper(II) complexes with this compound and its derivatives have been reported in the literature.

For example, a copper(II) complex with 2-amino-6-methylpyridine (B158447), a close structural analog of this compound, has been synthesized and characterized. researchgate.net The reaction of CuCl₂·2H₂O with four equivalents of 2-amino-6-methylpyridine in methanol (B129727) yielded the complex [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O. researchgate.net In this complex, the 2-amino-6-methylpyridine ligand is suggested to coordinate to the Cu(II) ion. researchgate.net

Schiff base derivatives of aminopyridines also readily form complexes with copper(II). For instance, a bidentate Schiff base ligand derived from 6-methoxypyridine-3-amine and pyrrole-2-carbaldehyde was used to synthesize a Cu(II) complex. semanticscholar.org The resulting complex was characterized by various spectroscopic techniques, confirming the coordination of the ligand to the metal center. semanticscholar.org

Table 1: Selected Copper(II) Complexes with this compound Derivatives

| Complex Formula | Ligand | Coordination Geometry | Reference |

| [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O | 2-amino-6-methylpyridine | Square Planar (expected) | researchgate.net |

| [Cu(MPM)₂]Cl₂ | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | Not specified | semanticscholar.org |

Note: This table is based on available data and may not be exhaustive.

Cobalt(II) Complexes with this compound Derivatives

Cobalt(II) complexes are known for their interesting magnetic and electronic properties. researchgate.netresearchgate.net The coordination chemistry of cobalt(II) with this compound derivatives has also been explored.

A Schiff base ligand derived from 2,6-diaminopyridine (B39239) and isatin (B1672199) has been used to synthesize a Co(II) complex. cyberleninka.ru Spectroscopic and analytical data suggested a tetrahedral geometry for this complex. cyberleninka.ru Similarly, a Co(II) complex with a Schiff base derived from 6-methoxypyridine-3-amine and pyrrole-2-carbaldehyde has been prepared and characterized. semanticscholar.org

Table 2: Selected Cobalt(II) Complexes with this compound Derivatives

| Complex Formula | Ligand | Coordination Geometry | Reference |

| [Co(L)]Cl₂ | 3-((6-amino-1,6-dihydropyridin-2-yl)imino)indolin-2-one | Tetrahedral | cyberleninka.ru |

| [Co(MPM)₂]Cl₂ | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | Not specified | semanticscholar.org |

Note: This table is based on available data and may not be exhaustive.

Other Transition Metal Complexes

Besides copper(II) and cobalt(II), this compound and its derivatives can form complexes with a variety of other transition metals. For instance, ruthenium cluster complexes have been prepared using 2-amino-6-methylpyridine. cdnsciencepub.com In these complexes, the ligand exhibits novel coordination modes, with the imido nitrogen atom capping a triangle of metal atoms. cdnsciencepub.com

Schiff base ligands derived from aminopyridines have also been used to synthesize complexes with Mn(II), Ni(II), Zn(II), and Cd(II). cyberleninka.ru The resulting complexes often exhibit tetrahedral geometries. cyberleninka.ru The versatility of this compound and its derivatives as ligands suggests a rich and diverse coordination chemistry with a wide range of transition metals.

Lack of Available Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of available research data specifically concerning the coordination chemistry of the compound This compound as a ligand. The stringent requirements of the requested article, focusing exclusively on this compound and detailing specific aspects of its metal complexes, cannot be met with the currently accessible information.

The investigation sought to find detailed research findings for the following topics:

Structural Analysis of Coordination Compounds:

X-ray Diffraction Studies of Metal Complexes

Spectroscopic Characterization (IR, UV-Vis, NMR) of Ligand-Metal Interactions

Paramagnetic Properties of Metal Complexes

Influence of Coordination on Chemical Properties:

Altered Reactivity of Ligand upon Coordination

Enhanced Stability of Metal-Ligand Complexes

While extensive research exists for analogous compounds, particularly 2-Amino-6-methylpyridine , the data for the methoxy-substituted variant is not present in the available literature. For instance, studies on 2-Amino-6-methylpyridine have detailed its coordination with metals like copper(II) and silver(I), including spectroscopic and magnetic property analysis. researchgate.netresearchgate.netresearchgate.netcmu.ac.th However, substituting the methyl group with a methoxy group significantly alters the electronic and steric properties of the ligand, making direct extrapolation of data scientifically unsound.

Similarly, research on Schiff base complexes derived from an isomer, 6-methoxypyridin-3-amine , provided some spectroscopic characterization of its Co(II) and Cu(II) complexes. nih.govnih.govsemanticscholar.org However, this is a different ligand system, and the study noted the inability to produce single crystals suitable for X-ray diffraction, which is a key requirement of the requested analysis. nih.gov

Due to the absence of specific studies on the synthesis, structural characterization (X-ray crystallography), spectroscopic analysis (IR, UV-Vis, NMR), and magnetic properties of metal complexes containing this compound, it is not possible to generate the detailed and scientifically accurate article as requested. Fulfilling the request would necessitate speculation or the incorrect use of data from related but distinct chemical compounds, which would violate the principles of scientific accuracy.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as outlined is not feasible at this time.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Methoxypyridine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes.

The FT-IR and FT-Raman spectra of 2-amino-6-methoxypyridine and its derivatives are characterized by distinct bands corresponding to the vibrations of their specific functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data and provide a more precise assignment of the observed vibrational modes. researchgate.net

For instance, in a study of 2-methoxy-6-methyl pyridine (B92270), FT-IR and FT-Raman spectra were recorded and analyzed with the aid of HF and DFT calculations. researchgate.net The C-C stretching vibrations in the heteroaromatic ring were observed in the range of 1650-1400 cm⁻¹. researchgate.net Specifically, for 2-methoxy-6-methyl pyridine, these vibrations were identified at 1753 and 1612 cm⁻¹ in the FT-IR spectrum and at 1744, 1601, and 1503 cm⁻¹ in the FT-Raman spectrum. researchgate.net The pyridine ring's in-plane bending mode was assigned to the band observed at 888 cm⁻¹ in the FT-IR spectrum. researchgate.net

In aminopyridine derivatives, the C-N stretching vibrations are typically found in the region of 1266-1382 cm⁻¹. researchgate.net The amino group itself gives rise to characteristic stretching modes. For example, in a study of 2-amino-5-chloropyridine, the N-H stretching frequencies were identified and analyzed using DFT calculations. researchgate.net

The vibrational modes of the pyridine ring are well-documented and serve as a reference for analyzing substituted pyridines. researchgate.net The presence of substituents like the amino and methoxy (B1213986) groups can influence the position and intensity of these characteristic ring vibrations.

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound and its derivatives. Vibrational spectroscopy is a powerful tool for studying these interactions. The formation of intermolecular hydrogen bonds, such as N-H···N between the amino group and the nitrogen of the pyridine ring, can be observed through shifts in the vibrational frequencies of the involved functional groups.

For example, in the crystal structure of this compound-3,5-dicarbonitrile, intermolecular N-H···N hydrogen bonds are responsible for the formation of zigzag chains. Such interactions would be expected to cause a red-shift in the N-H stretching frequency in the FT-IR spectrum compared to the free molecule.

Furthermore, in studies of related aminopyrimidine complexes, the role of hydrogen bonding in the stability of charge-transfer complexes has been highlighted. scispace.com For instance, in a complex involving 2-amino-4-methoxy-6-methylpyrimidine, the solvent's ability to act as a hydrogen bond donor and acceptor was found to enhance the stability of the complex. scispace.com This underscores the importance of considering the molecular environment when analyzing the vibrational spectra for hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shifts (δ) of the protons in this compound and its derivatives are indicative of their electronic surroundings.

For a derivative, 2-amino-5-methoxypyridine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methoxy group (OCH₃) protons at approximately 3.772 ppm. asianpubs.org The protons of the amino group (NH₂) appear as a broad signal around 4.213 ppm. asianpubs.org The pyridine ring protons exhibit distinct signals depending on their position and coupling with neighboring protons. For instance, the proton at the 4-position (pyr-H) appears as a doublet of doublets between 6.462-6.493 ppm. asianpubs.org

In another related compound, 2-amino-6-methylpyridine (B158447), the methyl group (CH₃) protons resonate around 2.28-2.357 ppm. chemicalbook.com The amino group protons are observed at approximately 4.6-5.23 ppm. chemicalbook.com The pyridine ring protons show characteristic splitting patterns and chemical shifts that allow for their unambiguous assignment. chemicalbook.com

Table 1: ¹H NMR Data for 2-Amino-5-methoxypyridine asianpubs.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ | 3.772 | s |

| NH₂ | 4.213 | br |

| pyr-H (C4) | 6.462-6.493 | dd |

| pyr-H (C3) | 7.070-7.110 | dd |

Solvent: CDCl₃

For 2-amino-5-methoxypyridine, the ¹³C NMR spectrum in CDCl₃ reveals a signal for the methoxy carbon (OCH₃) at 56.28 ppm. asianpubs.org The carbon atoms of the pyridine ring resonate at distinct chemical shifts: C5 at 148.60 ppm, C2 at 153.09 ppm, C4 at 125.73 ppm, C3 at 109.49 ppm, and C6 at 133.11 ppm. asianpubs.org

In the case of 2-amino-6-methylpyridine, the methyl carbon (CH₃) appears around 24.1 ppm. rsc.org The pyridine ring carbons exhibit signals at various positions, for example, C6 at 157.1 ppm and C2 at 156.2 ppm. rsc.org

Table 2: ¹³C NMR Data for 2-Amino-5-methoxypyridine asianpubs.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| OCH₃ | 56.28 |

| C3 | 109.49 |

| C6 | 133.11 |

| C4 | 125.73 |

| C5 | 148.60 |

Solvent: CDCl₃

While specific data for correlational NMR techniques (like COSY, HSQC, HMBC) for this compound were not detailed in the provided search results, these methods are crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C NMR spectra.

The application of these techniques would be standard practice in the full structural elucidation of novel derivatives of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination and Fragmentation Patterns

The molecular weight of this compound is 124.14 g/mol . nih.gov Mass spectrometry confirms this molecular weight. The mass spectrum of this compound shows a molecular ion peak at m/z 124. nih.gov The fragmentation pattern provides insight into the molecule's structure. Key fragments are observed at m/z 94 and 95. nih.gov These fragments likely correspond to the loss of the methoxy group and subsequent rearrangements. In a derivative, this compound-3,5-dicarbonitrile, the molecular ion is observed at m/z 174.16 [M+H]+, with a significant fragment at m/z 146.2, corresponding to the loss of a cyanide radical ([M–CN]+).

Derivatization with moieties like oligosaccharides allows for analysis by techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS). acs.org In such cases, predictable fragmentation patterns, often corresponding to Y-series and B-series ions, are observed, which aids in the structural elucidation of the entire molecule. acs.org

Table 1: Mass Spectrometry Data for this compound and its Derivative

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 124.14 nih.gov | 124 nih.gov | 94, 95 nih.gov |

| This compound-3,5-dicarbonitrile | 174.15 | 174.16 [M+H]+ | 146.2 [M–CN]+ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound. For this compound, the exact mass is calculated to be 124.063662883 Da. nih.gov In the case of its dicarbonitrile derivative, HRMS confirmed the molecular formula as C₈H₆N₄O with a measured mass of 174.0538, which is in close agreement with the calculated mass of 174.0540. HRMS is also a crucial tool in the characterization of more complex derivatives, such as those synthesized for medical imaging purposes, where it validates the molecular weight and fragmentation patterns. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) |

| This compound | C₆H₈N₂O nih.gov | 124.063662883 nih.gov | Not specified |

| This compound-3,5-dicarbonitrile | C₈H₆N₄O | 174.0540 | 174.0538 |

Electronic Spectroscopy (UV-Vis)

Electronic or UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of a molecule is determined by the electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. libretexts.org For molecules with π systems and non-bonding electrons, such as this compound, the most relevant transitions are π → π* and n → π. dnpgcollegemeerut.ac.inuzh.ch The π → π transitions are typically strong and occur in conjugated systems, while n → π* transitions, involving the promotion of a lone pair electron, are generally weaker and occur at longer wavelengths. libretexts.orguzh.ch

The pyridine ring, along with the amino and methoxy substituents, forms a conjugated system. The extension of conjugation, for instance, by the addition of other chromophores, generally leads to a bathochromic (red) shift and a hyperchromic effect in the absorption spectrum. libretexts.org The specific wavelengths of absorption for this compound are influenced by the electronic nature of the amino and methoxy groups and their positions on the pyridine ring.

Charge Transfer Band Analysis in Complexes

This compound and its derivatives can act as electron donors to form charge-transfer (CT) complexes with electron acceptors. scispace.comresearchgate.net The formation of these complexes gives rise to new, often intense, absorption bands in the visible region of the electronic spectrum, which are not present in the spectra of the individual donor or acceptor molecules. scispace.com

For example, a hydrogen-bonded charge-transfer complex of a similar donor, 2-amino-4-methoxy-6-methylpyrimidine, with 2,5-dihydroxy-p-benzoquinone exhibits a new absorption band centered at 488 nm. scispace.com The stoichiometry of such complexes is often found to be 1:1, and the stability of the complex can be assessed by determining the formation constant (KCT) and molar extinction coefficient (ε) from the analysis of the charge-transfer band. scispace.com The energy of the charge-transfer transition (ECT) can also be calculated, providing further insight into the electronic interaction between the donor and acceptor. researchgate.net In complexes involving metal ions, such as copper(II) complexes with aminopyridine ligands, charge transfer can occur within the coordination sphere, influencing the electronic and photophysical properties of the complex. acs.org

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated SC-XRD study for the parent this compound is not widely reported in the cited literature, extensive analysis of its derivatives provides a clear understanding of the expected structural parameters. These studies reveal how the core pyridine structure is influenced by various substituents and how it participates in complex crystal lattices.

For instance, derivatives of the closely related 2-amino-6-methylpyridine have been crystallized and analyzed. The reaction of 2-amino-6-methylpyridine with nicotinic acid and isonicotinic acid in the presence of silver(I) oxide resulted in two distinct coordination polymers. researchgate.net The crystal data for these complexes highlight common crystallographic systems for this class of compounds. Similarly, a co-crystal formed between 2-amino-6-methylpyridine and succinic acid was characterized, providing further examples of the molecular geometry and packing. researchgate.net

More complex derivatives, such as those of 2-methoxypyridine (B126380), also offer valuable structural information. A study on luminescent mesogens incorporating a 2-methoxy-3-cyanopyridine core revealed a slightly non-planar, bent conformation. researchgate.net The analysis of one such derivative (compound 4n in the study) showed it crystallizes in the orthorhombic space group Aba2. researchgate.net Another derivative, 2-acetylamino-6-methylpyridine-N-oxide, was found to crystallize in the triclinic system. tandfonline.com The introduction of two cyano groups, as in this compound-3,5-dicarbonitrile, also results in a triclinic crystal system with the space group P1.

These examples demonstrate that derivatives of this compound tend to crystallize in lower-symmetry systems like triclinic and monoclinic, although orthorhombic systems are also observed. The specific bond lengths and angles are influenced by the electronic nature of the substituents and the coordination environment.

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| [Ag₂(NA)₂(AMP)₂]n (I) (AMP = 2-amino-6-methylpyridine) | Monoclinic | P2₁/c | a = 8.079(2) Å, b = 17.150(3) Å, c = 8.912(2) Å, β = 98.106(2)° | researchgate.net |

| [Ag₂(INA)₂(AMP)₂]n (II) (AMP = 2-amino-6-methylpyridine) | Monoclinic | P2₁/c | a = 7.225(1) Å, b = 12.049(1) Å, c = 15.053(2) Å, β = 102.050(1)° | researchgate.net |

| 2-Acetylamino-6-methylpyridine-1-oxide·H₂O | Triclinic | Not Specified | a = 7.1276(6) Å, b = 7.8860(6) Å, c = 8.9938(7) Å, α = 100.143(2)°, β = 91.493(2)°, γ = 110.972(1)° | tandfonline.com |

| A 2-methoxy-3-cyanopyridine derivative (4n) | Orthorhombic | Aba2 | a = 14.8343(5) Å, b = 44.690(2) Å, c = 7.3614(3) Å | researchgate.net |

| This compound-3,5-dicarbonitrile | Triclinic | P1 | Not fully specified in snippet |

Analysis of Supramolecular Interactions (e.g., pseudo-layered structures)

The solid-state structures of this compound derivatives are heavily influenced by a network of non-covalent supramolecular interactions. Hydrogen bonds and π-π stacking are the predominant forces that guide the self-assembly of molecules into well-defined, often layered, architectures.

In the co-crystal of 2-amino-6-methylpyridine and succinic acid, the molecules are linked by strong N-H···O and O-H···O hydrogen bonds. researchgate.net These interactions create specific loop and finite patterns which propagate into an infinite 2D network. This structure is further stabilized by weaker π-π stacking interactions. researchgate.net The water-assisted self-assembly of 2-acetylamino-6-methylpyridine-1-oxide provides another example, where water molecules act as bridges, linking molecular dimers through a combination of C-H···O and N-H···O hydrogen bonds to form a novel centrosymmetric supramolecular assembly. tandfonline.com In this structure, the pyridine rings of adjacent dimers are stacked with a separation of 3.473 Å, indicating significant π-π interactions. tandfonline.com

Tautomerism in Pyridinium (B92312) Salts

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a fundamental property of many heterocyclic compounds, including 2-aminopyridines. For this compound, the primary tautomeric equilibrium is between the amino form (6-methoxypyridin-2-amine) and the imino form (6-methoxy-1,2-dihydropyridin-2-imine). In the neutral state and in most common solvents, the amino tautomer is overwhelmingly favored. researchgate.net

However, the situation becomes more complex upon protonation to form a pyridinium salt. This process is analogous to the well-studied tautomerism of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone tautomers. researchgate.net For 2-hydroxy-6-methoxypyridine, spectroscopic studies have investigated the balance between the hydroxy (A) and oxo (B) forms. researchgate.net The formation of a pyridinium salt from this compound involves protonation, typically at the ring nitrogen, which significantly influences the electron distribution within the heterocyclic ring.

The strength of the interaction in a pyridinium salt is governed by the acidity of the proton donor and the basicity of the pyridine nitrogen atom. rsc.org In the resulting salt, the positive charge on the pyridinium ring enhances the acidity of the exocyclic amino group's protons, making the imino tautomer potentially more accessible than in the neutral molecule. The position of this tautomeric equilibrium in the salt can be influenced by factors such as the counter-ion, the solvent polarity, and temperature. researchgate.netmdpi.com In copper complexes with protonated 2-aminopyrimidine (B69317), the protonated nitrogen atoms of the pyrimidine (B1678525) rings are observed to interact closely with oxygen atoms from malonate moieties, demonstrating the role of the protonated state in directing intermolecular interactions. acs.org While the amino form generally remains dominant, the formation of pyridinium salts introduces a dynamic equilibrium that is crucial for understanding the chemical reactivity and biological activity of these compounds.

Computational Chemistry and Theoretical Studies of 2 Amino 6 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the molecular properties of 2-Amino-6-methoxypyridine. These methods allow for the detailed investigation of its geometry, electronic structure, and excited states.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry. researchgate.net These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is crucial for understanding the molecule's reactivity and the nature of its chemical bonds. For instance, DFT can be used to calculate the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This method is particularly valuable for simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) of this compound. mdpi.com

These calculations help in assigning the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions, providing a deeper understanding of the molecule's photophysical behavior. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectra. mdpi.com

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another ab initio quantum chemistry method used to approximate the n-body Schrödinger equation. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still provide valuable qualitative insights into the electronic structure of molecules like this compound. It is often used as a starting point for more advanced correlated methods.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs), particularly the frontier molecular orbitals, is fundamental to understanding the chemical reactivity and electronic properties of a compound.

HOMO-LUMO Energy Gaps and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO-LUMO gap can be calculated using DFT, and this value provides insights into its electronic transitions and charge transfer characteristics. amazonaws.com

| Parameter | Value (eV) |

| E_HOMO | -8.369 |

| E_LUMO | -3.380 |

| Energy Gap (ΔE) | 4.989 |

Table 1: Calculated HOMO-LUMO energies and the energy gap for a related pyridine (B92270) derivative, indicating the charge transfer within the molecule. amazonaws.com

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. amazonaws.comuni-muenchen.de This analysis, derived from the quantum mechanical wavefunction, provides a way to understand the distribution of electronic charge within the molecule. The calculated Mulliken charges for this compound can reveal the electrostatic potential and help in identifying the most electropositive and electronegative atoms. amazonaws.com

This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity towards other chemical species. However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.de

| Atom | Mulliken Atomic Charge |

| N1 | -0.126659 |

| C2 | 0.150000 |

| C3 | -0.100000 |

| C4 | 0.050000 |

| C5 | -0.100000 |

| N6 | -0.45405 |

| O7 | -0.300000 |

| H8 | 0.100000 |

| H9 | 0.100000 |

| H10 | 0.080000 |

| H11 | 0.080000 |

| C12 | 0.120000 |

| H13 | 0.070000 |

| H14 | 0.070000 |

| H15 | 0.070000 |

Table 2: Representative Mulliken atomic charges for the atoms in a similar pyridine derivative, calculated at the B3LYP/6-311++G level of theory. Note that these are illustrative values for a related structure. amazonaws.com

Spectroscopic Property Prediction

Computational methods are extensively used to predict spectroscopic properties, providing a powerful means to interpret and assign experimental spectra.

Density Functional Theory (DFT) calculations are highly effective for predicting the vibrational frequencies observed in Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov By computing the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be simulated. These theoretical spectra are invaluable for assigning specific vibrational modes to the observed experimental bands. researchgate.net

For example, in a computational study of 2-amino-6-methoxy-3-nitropyridine (B1334430), DFT calculations at the B3LYP level were used to simulate the vibrational spectrum. The calculated frequencies, after scaling to correct for anharmonicity and basis set limitations, showed excellent agreement with the experimental FT-IR and FT-Raman data. researchgate.net The assignments are further clarified using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like stretching, bending, or torsion) to a given normal mode. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Based on PED) |

|---|---|---|---|---|

| NH₂ Asymmetric Stretch | 3475 | 3476 | 3480 | ν(NH₂) |

| NH₂ Symmetric Stretch | 3359 | 3360 | 3365 | ν(NH₂) |

| CH₃ Asymmetric Stretch | 2985 | 2987 | 2990 | νₐₛ(CH₃) |

| CH₃ Symmetric Stretch | 2854 | 2855 | 2860 | νₛ(CH₃) |

| NH₂ Scissoring | 1630 | 1631 | 1635 | δ(NH₂) |

| Pyridine Ring Stretch | 1580 | 1582 | 1585 | ν(C=C), ν(C=N) |

| C-O-C Asymmetric Stretch | 1278 | 1277 | 1280 | νₐₛ(COC) |

Note: The data presented is for a nitro-substituted derivative to demonstrate the methodology, as specific comprehensive data for the parent this compound was not found.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. science.gov This method has proven to be reliable in predicting both ¹H and ¹³C NMR spectra, aiding in the structural elucidation of molecules. tandfonline.com Calculations are typically performed using DFT, and the results are referenced against a standard compound like Tetramethylsilane (TMS) to yield chemical shifts (δ) in parts per million (ppm). mdpi.com

In a study on 2-chloro-6-methoxypyridine-4-carboxylic acid, the GIAO method at the B3LYP/6-311++G(d,p) level of theory was used to predict the ¹H and ¹³C chemical shifts in a DMSO solvent model. tandfonline.com The calculated values showed strong correlation with the experimental spectra, confirming the molecular structure. Such calculations are crucial for assigning signals in complex spectra and for understanding how the electronic environment influences the shielding of each nucleus.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 (C-Cl) | 151.0 | 150.5 |

| C6 (C-O) | 165.0 | 164.2 |

| C4 (C-COOH) | 120.0 | 119.8 |

| C3 (C-H) | 112.0 | 111.5 |

| C5 (C-H) | 108.0 | 107.7 |

| C (OCH₃) | 55.0 | 54.6 |

Note: This data is for a related chloro-carboxylic acid derivative to illustrate the GIAO method's application, as specific data for this compound was not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally.

Proton transfer is a fundamental chemical process. Computational methods can map the potential energy surface (PES) for such reactions, identifying the minimum energy path from reactants to products. By scanning the PES, key structures such as transition states can be located, and the associated energy barriers (activation energies) can be calculated. rsc.org

For aminopyridine derivatives, proton transfer reactions are of significant interest. For instance, a theoretical study on the excited-state double proton transfer between 2-amino-3-methoxypyridine (B156974) and acetic acid utilized computational modeling to elucidate the reaction mechanism. rsc.org Similarly, calculations on 2-aminopyridine (B139424) derivatives have been used to compute the transition state structures and energy barriers for both proton transfer and pyramidal inversion at the amino nitrogen, revealing barriers of 44.81 kcal/mol for proton transfer and a much lower 0.41 kcal/mol for inversion. nih.gov These studies provide a quantitative understanding of the feasibility and kinetics of such processes.

Computational modeling can rationalize the outcomes of complex organic reactions by evaluating the energies of different potential pathways and intermediates. For reactions involving this compound, DFT calculations can provide insight into reactivity and product formation.

One example is the synthesis of a chemical sensor where this compound is a starting material. chemrxiv.org DFT calculations were performed to optimize the geometries of the probe molecule and its complexes with target ions. The binding energies were calculated to understand the stability and selectivity of the sensor-analyte interaction, thus rationalizing the sensor's function at a molecular level. chemrxiv.org

In another instance, the synthesis of various 2-aminopyridine-3,5-dicarbonitriles, including a 6-methoxy substituted derivative, was coupled with molecular modeling. joseroda.com These computational studies helped to rationalize the observed biological activity by modeling the binding mode of the synthesized compounds within the active site of an enzyme, providing a structural basis for their function as inhibitors. joseroda.com

Molecular Docking and In Silico Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, which is key in drug design and discovery.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its potential biological targets. For instance, studies on derivatives of methoxypyridine, such as N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), a Schiff base ligand derived from 6-methoxypyridin-3-amine, have demonstrated significant binding affinities with various bacterial proteins. semanticscholar.orgnih.gov These studies are instrumental in predicting the potential antimicrobial applications of related compounds like this compound.

In a representative study, the binding affinities of MPM and its metal complexes were evaluated against several bacterial protein targets. semanticscholar.org The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding. The predicted binding affinities suggest that these compounds could act as effective inhibitors of these bacterial proteins. semanticscholar.orgnih.gov

Table 1: Predicted Binding Affinities of a 6-Methoxypyridine Derivative (MPM) with Bacterial Proteins

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) |

|---|---|---|

| Bacillus subtilis (1QD9) | MPM | -7.2 |

| Staphylococcus aureus (5C2Z) | MPM | -6.8 |

| Escherichia coli (5I5H) | MPM | -7.5 |

Data sourced from studies on a Schiff base derivative of 6-methoxypyridin-3-amine. semanticscholar.org

These findings suggest that this compound, due to its structural similarities, could also exhibit significant binding affinities with various biological targets, warranting further investigation into its potential as an antimicrobial or anticancer agent.

The stability of a ligand-protein complex is governed by various non-bonded interactions, primarily hydrogen bonds and hydrophobic interactions. semanticscholar.org Computational analysis allows for the detailed visualization and understanding of these interactions.

In the docking studies of the 6-methoxypyridine derivative MPM, specific amino acid residues within the active sites of the target proteins were identified as forming crucial hydrogen bonds and hydrophobic interactions. semanticscholar.org For example, with the E. coli protein (5I5H), the MPM ligand was found to form hydrogen bonds with amino acid residues such as SER216 and GLU277, while also engaging in hydrophobic interactions with residues like PHE132 and PRO217.

Table 2: Analysis of Non-Bonded Interactions of a 6-Methoxypyridine Derivative (MPM) with E. coli Protein (5I5H)

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonding | SER216, GLU277 |

Data based on in silico studies of a Schiff base derivative of 6-methoxypyridin-3-amine. semanticscholar.org

The amino and methoxy (B1213986) groups present in this compound are capable of participating in such interactions, suggesting that it could effectively bind to the active sites of various enzymes and receptors. The amino group can act as a hydrogen bond donor, while the methoxy group can act as a hydrogen bond acceptor. The pyridine ring itself can participate in π-π stacking and hydrophobic interactions.

Conceptual DFT and Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a powerful theoretical framework that provides insights into the chemical reactivity of molecules. researchgate.net It utilizes various descriptors derived from the electron density to predict how a molecule will behave in a chemical reaction.

Global reactivity descriptors provide a general overview of the reactivity of a molecule as a whole. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). semanticscholar.orgbendola.com

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration.